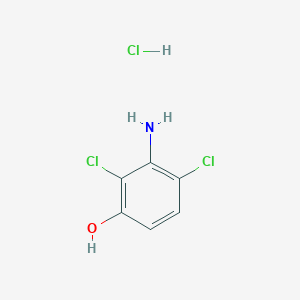

2,4-Dichloro-3-aminophenol hydrochloride

Description

The exact mass of the compound 2,4-Dichloro-3-aminophenol hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,4-Dichloro-3-aminophenol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Dichloro-3-aminophenol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-amino-2,4-dichlorophenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2NO.ClH/c7-3-1-2-4(10)5(8)6(3)9;/h1-2,10H,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQWQWQBIVSVACH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1O)Cl)N)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Cl3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80210685 | |

| Record name | 3-Amino-2,4-dichlorophenol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80210685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61693-43-4 | |

| Record name | 2,4-Dichloro-3-aminophenol hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61693-43-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-2,4-dichlorophenol hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061693434 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Amino-2,4-dichlorophenol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80210685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenol, 3-amino-2,4-dichloro-, hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.722 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-AMINO-2,4-DICHLOROPHENOL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S5N19I6VR4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2,4-Dichloro-3-aminophenol hydrochloride chemical properties

An In-depth Technical Guide to the Chemical Properties and Applications of 2,4-Dichloro-3-aminophenol Hydrochloride

This guide provides a comprehensive technical overview of 2,4-dichloro-3-aminophenol hydrochloride (CAS No. 61693-43-4), a crucial chemical intermediate. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's core chemical properties, synthesis, reactivity, analytical characterization, and applications, with a focus on providing practical, field-proven insights.

Introduction and Strategic Importance

2,4-Dichloro-3-aminophenol hydrochloride is a substituted aromatic amine of significant interest in medicinal chemistry and organic synthesis. Its unique molecular architecture, featuring a phenol ring substituted with two chlorine atoms and an amino group, makes it a versatile building block. This compound is primarily recognized for its role as a key reagent in the preparation of aryl-pyrimidinyl ureas, which are being studied as potential FGFR (Fibroblast Growth Factor Receptor) tyrosine kinase inhibitors and antitumor agents.[1][2] Its classification as a "Protein Degrader Building Block" further highlights its relevance in contemporary drug discovery, particularly in the development of targeted protein degradation technologies.[3] Additionally, it serves as a precursor in the formulation of oxidation hair dyes.[4][5]

Physicochemical and Structural Properties

A thorough understanding of the compound's fundamental properties is paramount for its effective use in research and development. These properties dictate storage conditions, solvent selection, and reaction parameters.

Core Data Summary

The essential physicochemical data for 2,4-dichloro-3-aminophenol hydrochloride are summarized below.

| Property | Value | Source(s) |

| CAS Number | 61693-43-4 | [1][3][6][7][8] |

| Molecular Formula | C₆H₆Cl₃NO | [1][3][8] |

| Molecular Weight | 214.48 g/mol | [1][3][7][8] |

| Appearance | Pale purple to light pink solid; White to off-white crystalline powder | [1][9] |

| Purity | Typically ≥95-98% | [3][5][6] |

| Solubility | Soluble in water | [9] |

| Storage Conditions | Store under inert gas (Nitrogen or Argon) at 2-8°C | [1][6] |

Molecular Structure and Identifiers

The precise identification of a chemical substance is critical for scientific accuracy and reproducibility. The standardized identifiers for 2,4-dichloro-3-aminophenol hydrochloride are provided below.

-

IUPAC Name : 3-amino-2,4-dichlorophenol;hydrochloride[8]

-

Synonyms : 3-Amino-2,4-dichlorophenol hydrochloride, Phenol, 3-amino-2,4-dichloro-, hydrochloride[6][8][9]

-

Chemical Structure :

-

InChI : InChI=1S/C6H5Cl2NO.ClH/c7-3-1-2-4(10)5(8)6(3)9;/h1-2,10H,9H2;1H[6][8][9]

Synthesis and Reactivity Profile

The synthetic utility of 2,4-dichloro-3-aminophenol hydrochloride stems from the distinct reactivity of its functional groups.

General Synthetic Approach

While specific, proprietary synthesis methods may vary, the preparation of substituted aminophenols generally involves the reduction of a corresponding nitrophenol precursor. For 2,4-dichloro-3-aminophenol, a plausible synthetic route involves the nitration and subsequent chlorination of phenol, followed by the selective reduction of the nitro group to an amine. The final step would be the formation of the hydrochloride salt by treatment with hydrochloric acid. This multi-step process requires careful control of reaction conditions to ensure correct isomer formation and high purity.

A generalized workflow for the synthesis is depicted below. The choice of reagents, such as using iron or catalytic hydrogenation for the reduction step, is critical. Catalytic hydrogenation is often preferred for its cleaner reaction profile and higher yields, though it requires specialized equipment.

Caption: Generalized synthetic workflow for 2,4-dichloro-3-aminophenol hydrochloride.

Reactivity and Chemical Behavior

The chemical behavior of 2,4-dichloro-3-aminophenol hydrochloride is governed by its three key functional components: the aromatic ring, the amino group (-NH₂), and the hydroxyl group (-OH).

-

Amino Group : As a primary aromatic amine, this group is nucleophilic and can participate in a wide range of reactions, including acylation, alkylation, and diazotization. Its reactivity is fundamental to its use as a building block in synthesizing more complex molecules like the aforementioned aryl-pyrimidinyl ureas.[1][2]

-

Phenolic Hydroxyl Group : The hydroxyl group is weakly acidic and can be deprotonated to form a phenoxide ion. It is an activating, ortho-, para-directing group for electrophilic aromatic substitution, although its influence is modulated by the other substituents.

-

Dichlorinated Phenolic Ring : The two chlorine atoms are electron-withdrawing groups, which deactivate the aromatic ring towards electrophilic substitution.[9] However, they also provide steric hindrance and influence the regioselectivity of reactions. The presence of these halogens can be exploited for cross-coupling reactions.

The interplay between these groups makes the molecule a versatile intermediate.

Caption: Key reactive functional groups of 2,4-dichloro-3-aminophenol.

Analytical Characterization Protocols

Accurate characterization is essential to confirm the identity and purity of 2,4-dichloro-3-aminophenol hydrochloride. Standard analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Expected Spectroscopic Features

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with their chemical shifts and coupling patterns influenced by the substitution pattern. Signals for the amine (-NH₂) and hydroxyl (-OH) protons would also be present, though their positions can be broad and variable depending on the solvent and concentration. The integration of these signals should correspond to the number of protons in the molecule.

-

IR Spectroscopy : The IR spectrum should exhibit characteristic absorption bands corresponding to its functional groups. Key expected peaks include N-H stretching vibrations for the primary amine, a broad O-H stretch for the phenol, C-H stretching for the aromatic ring, and C-Cl stretching vibrations.

Generalized Protocol for ¹H NMR Analysis

This protocol provides a self-validating system for obtaining a high-quality ¹H NMR spectrum. The causality behind each step is explained to ensure technical accuracy.

Objective: To obtain a high-resolution ¹H NMR spectrum to confirm the structural identity of 2,4-dichloro-3-aminophenol hydrochloride.

Methodology:

-

Solvent Selection & Preparation:

-

Action: Select a suitable deuterated solvent, such as DMSO-d₆ or D₂O, in which the compound is soluble.

-

Causality: Deuterated solvents are used to avoid large solvent signals that would obscure the analyte's peaks. DMSO-d₆ is often chosen for its ability to dissolve a wide range of compounds and for keeping labile protons (like -OH and -NH₂) visible as distinct, albeit sometimes broad, peaks.

-

-

Sample Preparation:

-

Action: Accurately weigh approximately 5-10 mg of the compound and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

-

Causality: This concentration range typically provides a good signal-to-noise ratio without causing issues of saturation or insolubility.

-

-

Instrument Setup & Shimming:

-

Action: Insert the sample into the NMR spectrometer. Perform automatic or manual shimming to optimize the homogeneity of the magnetic field.

-

Causality: Shimming is a critical step that corrects for inhomogeneities in the magnetic field across the sample volume. Proper shimming results in sharp, well-resolved peaks, which is essential for accurate interpretation of chemical shifts and coupling constants.

-

-

Spectrum Acquisition:

-

Action: Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 16-32 scans, a relaxation delay of 1-2 seconds).

-

Causality: Multiple scans are averaged to improve the signal-to-noise ratio. The relaxation delay allows the nuclei to return to their equilibrium state between pulses, ensuring accurate signal integration.

-

-

Data Processing and Analysis:

-

Action: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks and determine their chemical shifts relative to a reference standard (e.g., TMS or the residual solvent peak).

-

Causality: Proper processing is crucial for extracting meaningful information. Phase and baseline corrections ensure the peaks are correctly shaped and integrations are accurate, allowing for the correct assignment of protons.

-

Applications in Drug Discovery and Chemical Industry

The primary value of 2,4-dichloro-3-aminophenol hydrochloride lies in its application as a specialized chemical intermediate.

-

Oncology Research : Its most prominent use is in the synthesis of targeted cancer therapeutics. As a precursor to aryl-pyrimidinyl ureas, it contributes to the development of small-molecule inhibitors that target specific tyrosine kinases like FGFR, which are often dysregulated in various cancers.[1][2]

-

Cosmetic Industry : In cosmetology, it functions as an oxidative hair dye intermediate.[4] It reacts with a primary intermediate (a developer) and an oxidizing agent (like hydrogen peroxide) to form the final hair colorant. The European Scientific Committee on Consumer Products has reviewed its use in these formulations.[4]

Caption: Role as a building block in kinase inhibitor synthesis.

Safety, Handling, and Storage

Proper handling of 2,4-dichloro-3-aminophenol hydrochloride is essential due to its potential hazards. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

GHS Hazard Information

| Hazard Class | GHS Statement | Pictogram | Source(s) |

| Acute Toxicity, Oral | H302: Harmful if swallowed | GHS07 | [6][8] |

| Skin Irritation | H315: Causes skin irritation | GHS07 | [6][8] |

| Eye Irritation | H319: Causes serious eye irritation | GHS07 | [6][8] |

| Respiratory Irritation | H335: May cause respiratory irritation | GHS07 | [6][8] |

| Skin Sensitization | H317: May cause an allergic skin reaction | GHS07 | [8] |

| Serious Eye Damage | H318: Causes serious eye damage | GHS05 | [8] |

Recommended Handling and Storage

-

Precautionary Statements : Key handling advice includes P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2][6]

-

Engineering Controls : Use only in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

-

Personal Protective Equipment (PPE) : Standard PPE includes safety glasses or goggles, a lab coat, and chemical-resistant gloves.

-

Storage : The compound should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a refrigerator at 2-8°C to maintain its stability and prevent degradation.[1][6]

Conclusion

2,4-Dichloro-3-aminophenol hydrochloride is a highly valuable, specialized chemical with a well-defined set of properties. Its utility is most pronounced in the fields of medicinal chemistry, where it serves as an essential building block for synthesizing targeted anti-cancer agents, and in the cosmetics industry. A comprehensive understanding of its chemical properties, reactivity, and safety protocols, as outlined in this guide, is crucial for any scientist or researcher aiming to leverage its full potential in their work.

References

-

Cas 101819-99-2, 2,4-Dichloro-3-ethyl-6-aminophenol hydrochloride . LookChem. [Link]

-

3-Amino-2,4-dichlorophenol hydrochloride | C6H6Cl3NO | CID 19898117 . PubChem, National Center for Biotechnology Information. [Link]

-

Opinion of the Scientific Committee on Consumer Products on 3-amino-2,4-dichlorophenol HCl (A43) . European Commission. [Link]

-

3-amino-2,4-dichlorophenol HCl, 61693-43-4 . The Good Scents Company. [Link]

-

2,4-Dichloro-3-aminophenol hydrochloride . CAS Common Chemistry. [Link]

Sources

- 1. 2,4-Dichloro-3-aminophenol hydrochloride | 61693-43-4 [m.chemicalbook.com]

- 2. 2,4-Dichloro-3-aminophenol hydrochloride | 61693-43-4 [amp.chemicalbook.com]

- 3. calpaclab.com [calpaclab.com]

- 4. ec.europa.eu [ec.europa.eu]

- 5. 3-amino-2,4-dichlorophenol HCl, 61693-43-4 [thegoodscentscompany.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. 3-Amino-2,4-dichlorophenol hydrochloride | C6H6Cl3NO | CID 19898117 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. CAS 61693-43-4: 2,4-Dichloro-3-aminophenol hydrochloride [cymitquimica.com]

A Technical Guide to the Structural Elucidation of 2,4-Dichloro-3-aminophenol Hydrochloride

Abstract

This in-depth technical guide provides a comprehensive framework for the structural elucidation of 2,4-dichloro-3-aminophenol hydrochloride, a key intermediate in pharmaceutical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering a narrative built on the pillars of scientific integrity and field-proven insights. We will explore the synergistic application of modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) spectroscopy, and Single-Crystal X-ray Crystallography. The causality behind experimental choices is explained, and each described protocol is designed as a self-validating system, grounded in authoritative references.

Introduction: The Analytical Challenge

2,4-Dichloro-3-aminophenol hydrochloride (C₆H₆Cl₃NO) is a substituted aromatic compound of significant interest in medicinal chemistry and drug development.[1] Its precise chemical structure, including the substitution pattern on the phenol ring and the confirmation of the hydrochloride salt form, is critical for its intended use and for regulatory compliance. The presence of halogen atoms, an amino group, and a hydroxyl group on the aromatic ring presents a unique analytical challenge that requires a multi-faceted approach for unambiguous structure confirmation. This guide will walk through a logical workflow for the complete structural characterization of this molecule.

Molecular Structure and Properties of 2,4-Dichloro-3-aminophenol Hydrochloride

| Property | Value | Source |

| Molecular Formula | C₆H₆Cl₃NO | [1] |

| Molecular Weight | 214.48 g/mol | [1] |

| CAS Number | 61693-43-4 | [1] |

| Appearance | Pale purple to light pink solid |

The Integrated Approach to Structure Elucidation

A robust structural elucidation strategy does not rely on a single analytical technique. Instead, it integrates data from multiple orthogonal methods to build a cohesive and irrefutable structural assignment. Each technique provides a unique piece of the puzzle, and their combined interpretation provides a high degree of confidence in the final structure.

Caption: Integrated workflow for structure elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Connectivity

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution.[2][3] It provides detailed information about the chemical environment, connectivity, and spatial relationships of magnetically active nuclei, primarily ¹H and ¹³C.

Expertise & Experience: Why NMR is the Cornerstone

For a molecule like 2,4-dichloro-3-aminophenol hydrochloride, ¹H and ¹³C NMR are indispensable. The ¹H NMR spectrum will reveal the number of different types of protons, their chemical environments (influenced by the electron-withdrawing chlorine atoms and electron-donating amino and hydroxyl groups), and their proximity to each other through spin-spin coupling. The ¹³C NMR spectrum will provide information on the number of unique carbon atoms in the molecule. The aromatic region of both spectra will be particularly informative for confirming the substitution pattern.[4][5]

Predicted ¹H and ¹³C NMR Data

Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~10.5 | Singlet (broad) | 1H | OH | Phenolic proton, exchangeable. |

| ~7.4 | Doublet | 1H | H-6 | Ortho to a chlorine, deshielded. |

| ~7.2 | Doublet | 1H | H-5 | Meta to both chlorines. |

| ~5.5 | Singlet (broad) | 3H | NH₃⁺ | Protons of the ammonium group, exchangeable. |

Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~150 | C-1 (C-OH) | Carbon attached to the hydroxyl group. |

| ~130 | C-3 (C-NH₃⁺) | Carbon attached to the ammonium group. |

| ~128 | C-5 | Aromatic CH. |

| ~125 | C-6 | Aromatic CH. |

| ~122 | C-2 (C-Cl) | Carbon attached to chlorine. |

| ~120 | C-4 (C-Cl) | Carbon attached to chlorine. |

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of 2,4-dichloro-3-aminophenol hydrochloride in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is due to its ability to dissolve polar compounds and to avoid the exchange of labile protons (OH and NH₃⁺) with the solvent.

-

Instrumentation: Utilize a 500 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Optimize the spectral width to cover the expected range of chemical shifts (approximately 0-12 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Use a spectral width of approximately 0-160 ppm.

-

A longer acquisition time and a greater number of scans will be necessary due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Advanced 2D NMR Experiments

To further confirm the structure, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed.

Caption: 2D NMR correlation diagram.

Mass Spectrometry (MS): Confirming Molecular Weight and Formula

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound. For halogenated compounds, the isotopic pattern is a key diagnostic tool.

Expertise & Experience: The Isotopic Signature of Chlorine

Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1.[9][10][11] Therefore, a molecule containing two chlorine atoms, such as 2,4-dichloro-3-aminophenol, will exhibit a characteristic isotopic cluster in its mass spectrum for the molecular ion and any chlorine-containing fragments. This pattern will consist of three peaks: [M]⁺, [M+2]⁺, and [M+4]⁺, with a relative intensity ratio of approximately 9:6:1. Observing this pattern provides strong evidence for the presence of two chlorine atoms.

Predicted Mass Spectrum Fragmentation

The fragmentation of 2,4-dichloro-3-aminophenol in an electron ionization (EI) mass spectrometer is expected to proceed through several pathways, including the loss of small neutral molecules like HCl, CO, and HCN.

Predicted Key Fragments in the EI-MS of 2,4-dichloro-3-aminophenol

| m/z (for ³⁵Cl) | Predicted Fragment | Notes |

| 177 | [M]⁺ (C₆H₅Cl₂NO) | Molecular ion. Exhibits the characteristic 9:6:1 isotopic pattern for two chlorines. |

| 149 | [M - CO]⁺ | Loss of carbon monoxide. |

| 142 | [M - HCl]⁺ | Loss of hydrogen chloride. |

| 113 | [M - CO - HCl]⁺ | Subsequent loss of CO and HCl. |

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Instrumentation: Employ a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, to obtain accurate mass measurements.

-

Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique for the hydrochloride salt, which should be readily protonated in solution.

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the spectrum in positive ion mode.

-

Data Analysis: Determine the accurate mass of the molecular ion. Use the accurate mass to calculate the elemental composition and compare it with the theoretical value for C₆H₅Cl₂NO. Analyze the isotopic pattern to confirm the presence of two chlorine atoms.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[12][13][14]

Expertise & Experience: Vibrational Fingerprints

Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique "fingerprint" spectrum. For 2,4-dichloro-3-aminophenol hydrochloride, we expect to see characteristic absorption bands for the O-H stretch of the phenol, the N-H stretches of the ammonium group, C-Cl stretches, and aromatic C-H and C=C stretches.[15][16][17]

Predicted FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3400-3200 (broad) | O-H stretch | Phenol |

| 3200-2800 (broad) | N-H stretch | Ammonium (NH₃⁺) |

| ~3100-3000 | C-H stretch | Aromatic |

| ~1600-1450 | C=C stretch | Aromatic ring |

| ~1200 | C-O stretch | Phenol |

| ~800-600 | C-Cl stretch | Aryl chloride |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Instrumentation: Use a Fourier-transform infrared spectrometer equipped with an ATR accessory.

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and correlate them with the expected functional groups.

Single-Crystal X-ray Crystallography: The Definitive 3D Structure

While spectroscopic methods provide excellent information about the connectivity and functional groups, single-crystal X-ray crystallography provides the unambiguous three-dimensional structure of a molecule in the solid state.[18][19][20]

Expertise & Experience: From Molecule to Crystal Structure

Obtaining a high-quality single crystal suitable for X-ray diffraction is often the most challenging step.[21] For a hydrochloride salt, which is typically a well-ordered crystalline solid, the chances of growing suitable crystals are good. The resulting electron density map allows for the precise determination of bond lengths, bond angles, and the absolute configuration of the molecule, as well as the packing of molecules in the crystal lattice.

Experimental Protocol: Crystal Growth and Data Collection

-

Crystallization:

-

Method: Slow evaporation is a common and effective method for growing crystals of small organic molecules.[22]

-

Solvent Selection: Dissolve the 2,4-dichloro-3-aminophenol hydrochloride in a minimal amount of a polar solvent in which it is moderately soluble (e.g., ethanol, methanol, or a mixture with water).

-

Procedure: Filter the solution to remove any particulate matter. Loosely cover the container and allow the solvent to evaporate slowly and undisturbed over several days.

-

-

Crystal Mounting and Data Collection:

-

Select a suitable single crystal (typically 0.1-0.3 mm in each dimension) under a microscope.[23]

-

Mount the crystal on a goniometer head.

-

Place the crystal in a stream of cold nitrogen (typically 100 K) to minimize thermal vibrations.

-

Collect the diffraction data using a single-crystal X-ray diffractometer.

-

-

Structure Solution and Refinement:

-

Process the diffraction data to obtain the unit cell parameters and space group.

-

Solve the crystal structure using direct methods or Patterson methods.

-

Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and angles.

-

Trustworthiness: Validation of Analytical Methods

The reliability of the structural elucidation process is underpinned by the validation of the analytical methods used. According to the International Council for Harmonisation (ICH) Q2(R1) guidelines, analytical procedures should be validated to demonstrate their suitability for their intended purpose.[24][25][26][27]

For the techniques described in this guide, key validation parameters include:

-

Specificity: The ability of the method to assess the analyte unequivocally in the presence of other components.

-

Accuracy: The closeness of the test results to the true value.

-

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.

-

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.

-

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

-

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

By ensuring that the analytical methods used for the structural elucidation of 2,4-dichloro-3-aminophenol hydrochloride are validated, the trustworthiness of the final structural assignment is significantly enhanced.

Conclusion

The structural elucidation of 2,4-dichloro-3-aminophenol hydrochloride requires a synergistic and methodologically sound approach. By integrating data from NMR spectroscopy, mass spectrometry, FTIR spectroscopy, and single-crystal X-ray crystallography, a complete and unambiguous structural assignment can be achieved. This guide has provided a framework for this process, emphasizing the importance of understanding the underlying principles of each technique, adhering to validated protocols, and interpreting the data in a cohesive manner. This comprehensive approach ensures the scientific integrity of the structural characterization, which is paramount in the fields of pharmaceutical research and development.

References

-

European Compliance Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

-

Fiveable. (n.d.). Single crystal X-ray diffraction. Crystallography Class Notes. Retrieved from [Link]

-

International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

-

ResearchGate. (n.d.). Single-Crystal X-ray Structure Determination. Retrieved from [Link]

-

Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]

-

(n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Retrieved from [Link]

-

International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

- Ozeki, T. (2024). Chapter 6: Single Crystal X-ray Structure Analysis. In H. Oshio & G. N. Newton (Eds.), Instrumental Analysis of Coordination Compounds Volume 1 (Vol. 4, pp. 160-220). Royal Society of Chemistry.

-

PhotoMetrics, Inc. (n.d.). Fourier Transform Infrared (FTIR) Spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). Fourier Transform Infrared Spectroscopy: Fundamentals and Application in Functional Groups and Nanomaterials Characterization. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, August 22). 16.9: Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

-

Oreate AI Blog. (2025, December 16). Comprehensive Technical Guide to Single Crystal X-Ray Diffraction Testing. Retrieved from [Link]

-

FindLight. (2019, March 27). FTIR: Fourier-Transform Infrared Spectroscopy Principles and Applications. Retrieved from [Link]

-

Chemguide. (n.d.). mass spectra - the M+2 peak. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). S1 Supplementary Information Convenient conversion of hazardous nitrobenzene derivatives to aniline analogues by Ag nanoparticle. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. Retrieved from [Link]

-

The Elkchemist. (2022, May 7). Mass Spectrometry | Interpreting Spectra | Chlorine & Haloalkanes | A-Level Chemistry [Video]. YouTube. Retrieved from [Link]

-

MSU Chemistry. (n.d.). Principles of FTIR Spectroscopy. Retrieved from [Link]

-

ResearchGate. (2025, August 5). Mass spectrometry of halogen-containing organic compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds (#1e). Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

-

Wesleyan University. (n.d.). NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385. Retrieved from [Link]

-

International Journal of Innovative Research in Science, Engineering and Technology. (n.d.). Basic Concepts, Principles and Applications of NMR Spectroscopy. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0001169). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0245818). Retrieved from [Link]

-

ResearchGate. (2025, August 7). Systematic derivatization, mass fragmentation and acquisition studies in the analysis of chlorophenols, as their silyl derivatives by gas chromatography-mass spectrometry. Retrieved from [Link]

-

Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]

-

Save My Exams. (2025, September 24). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Retrieved from [Link]

-

University of Rochester Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals. Retrieved from [Link]

-

World Journal of Biology Pharmacy and Health Sciences. (n.d.). Functional group profiling of medicinal plants using FTIR spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). Single-crystal X-ray structure of the hydrochloride salt of compound 1. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-amino-4,6-dichlorophenol, hydrochloride - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

PubChem. (n.d.). 3-Amino-2,4-dichlorophenol hydrochloride. Retrieved from [Link]

-

(n.d.). Determination of crystal structure by single crystal X-ray diffraction. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide. Retrieved from [Link]

-

ResearchGate. (2025, August 5). FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2,4-dichloro-6-nitrophenol. Retrieved from [Link]

-

World Journal of Biology Pharmacy and Health Sciences. (2025, January 8). Functional group profiling of medicinal plants using FTIR spectroscopy. Retrieved from [Link]

-

GSC Online Press. (2023, June 12). Comparative studies of functional groups present in invasive and economically important plant leaf methanolic extracts by using FTIR spectroscopic analysis. Retrieved from [Link]

Sources

- 1. 3-Amino-2,4-dichlorophenol hydrochloride | C6H6Cl3NO | CID 19898117 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. jchps.com [jchps.com]

- 3. NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385 [owaprod-pub.wesleyan.edu]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. rsc.org [rsc.org]

- 7. hmdb.ca [hmdb.ca]

- 8. 2,4-Dichlorophenol(120-83-2) 1H NMR [m.chemicalbook.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. photometrics.net [photometrics.net]

- 13. researchgate.net [researchgate.net]

- 14. jascoinc.com [jascoinc.com]

- 15. Functional group profiling of medicinal plants using FTIR spectroscopy [journalwjbphs.com]

- 16. journalwjbphs.com [journalwjbphs.com]

- 17. gsconlinepress.com [gsconlinepress.com]

- 18. fiveable.me [fiveable.me]

- 19. researchgate.net [researchgate.net]

- 20. creative-biostructure.com [creative-biostructure.com]

- 21. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 22. How To [chem.rochester.edu]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]

- 25. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]

- 26. starodub.nl [starodub.nl]

- 27. database.ich.org [database.ich.org]

An In-depth Technical Guide to 2,4-Dichloro-3-aminophenol hydrochloride (CAS 61693-43-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichloro-3-aminophenol hydrochloride, identified by the CAS number 61693-43-4, is a chlorinated aromatic amine of significant interest in synthetic chemistry.[1][2] This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, and applications, with a particular focus on its relevance to pharmaceutical research and development. Safety and handling information, along with analytical methodologies, are also detailed to ensure its effective and safe utilization in a laboratory setting.

Chemical and Physical Properties

2,4-Dichloro-3-aminophenol hydrochloride is a white to off-white or pale purple to light pink crystalline powder.[1][3] It is soluble in water, a property that enhances its utility in various aqueous reaction media.[1] The presence of an amino group and two chlorine atoms on the phenol ring dictates its chemical reactivity and potential biological activity.[1][2]

Table 1: Physicochemical Properties of 2,4-Dichloro-3-aminophenol hydrochloride

| Property | Value | Source(s) |

| CAS Number | 61693-43-4 | [1][3][4][5] |

| Molecular Formula | C₆H₆Cl₃NO | [4][5] |

| Molecular Weight | 214.48 g/mol | [4][5] |

| Appearance | White to off-white crystalline powder; Pale purple to light pink solid | [1][3] |

| Solubility | Soluble in water | [1] |

| Storage Temperature | 2-8°C, under inert gas (Nitrogen or Argon) | [3] |

| InChI Key | MQWQWQBIVSVACH-UHFFFAOYSA-N | [1] |

| SMILES | ClC1=C(N)C(Cl)=CC=C1O.Cl | [1] |

Synthesis and Reactivity

While specific, detailed synthesis protocols for 2,4-Dichloro-3-aminophenol hydrochloride are not extensively published in readily available literature, the synthesis of analogous aminophenols often involves the reduction of a corresponding nitrophenol. A plausible synthetic route could therefore involve the nitration of 2,4-dichlorophenol, followed by a selective reduction of the nitro group to an amine.

The reactivity of 2,4-Dichloro-3-aminophenol hydrochloride is largely governed by the amino group, which can participate in a variety of chemical reactions, including electrophilic substitution.[1][2] This reactivity makes it a valuable intermediate in organic synthesis.

Applications in Research and Development

Intermediate in Pharmaceutical Synthesis

2,4-Dichloro-3-aminophenol hydrochloride serves as a crucial reagent in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[1][2] Its structure provides a scaffold for the construction of various heterocyclic compounds.

Precursor for FGFR Tyrosine Kinase Inhibitors

Of particular interest to drug development professionals is its use in the preparation of aryl-pyrimidinyl ureas, which have been investigated as potential Fibroblast Growth Factor Receptor (FGFR) tyrosine kinase inhibitors.[5] The FGFR signaling pathway is a key regulator of cell proliferation, differentiation, and migration, and its dysregulation is implicated in various cancers. Small molecule inhibitors of FGFRs are therefore a promising class of anti-cancer agents. The 2,4-dichloro-3-aminophenyl moiety can be incorporated into larger molecules designed to bind to the ATP-binding site of the FGFR kinase domain, thereby inhibiting its activity.

Caption: Simplified FGFR signaling pathway and the inhibitory action of a potential drug derived from 2,4-Dichloro-3-aminophenol hydrochloride.

Reagent in Hair Dye Formulations

Beyond pharmaceuticals, this compound is also utilized as an ingredient in hair dye formulations.[3]

Safety and Toxicology

2,4-Dichloro-3-aminophenol hydrochloride should be handled with care, as it may pose health risks if ingested or inhaled.[1] It is classified as harmful if swallowed and may cause skin and eye irritation.[4] Proper laboratory practices, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are essential when working with this compound.[1]

Table 2: GHS Hazard Statements for 2,4-Dichloro-3-aminophenol hydrochloride

| Hazard Code | Statement | Source |

| H302 | Harmful if swallowed | [4] |

| H315 | Causes skin irritation | [4] |

| H317 | May cause an allergic skin reaction | [4] |

| H318 | Causes serious eye damage | [4] |

| H335 | May cause respiratory irritation | [4] |

Analytical Methods

The analysis of 2,4-Dichloro-3-aminophenol hydrochloride in various matrices can be performed using standard analytical techniques. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis or Mass Spectrometry) is a common and effective method for its quantification and purity assessment.

Representative HPLC Method

While a specific validated method for this compound is not widely published, a general approach for the analysis of aminophenol derivatives can be adapted.

Experimental Protocol:

-

Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The gradient can be optimized to achieve good separation from impurities.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection Wavelength: Determined by acquiring a UV spectrum of the compound in the mobile phase. A wavelength of maximum absorbance should be selected for quantification.

-

Standard Preparation: A stock solution of 2,4-Dichloro-3-aminophenol hydrochloride is prepared by accurately weighing the compound and dissolving it in a suitable solvent (e.g., methanol or the mobile phase). A series of calibration standards are then prepared by diluting the stock solution.

-

Sample Preparation: The sample containing the analyte is dissolved in a suitable solvent and filtered through a 0.45 µm syringe filter before injection into the HPLC system.

-

Analysis: The calibration standards and samples are injected into the HPLC system, and the peak areas are recorded. A calibration curve is constructed by plotting the peak area versus the concentration of the standards. The concentration of the analyte in the samples is then determined from the calibration curve.

Caption: A general workflow for the analytical determination of 2,4-Dichloro-3-aminophenol hydrochloride using HPLC.

Conclusion

2,4-Dichloro-3-aminophenol hydrochloride is a versatile chemical intermediate with important applications in both the pharmaceutical and chemical industries. Its utility as a precursor for potential anti-cancer therapeutics, specifically FGFR inhibitors, makes it a compound of high interest for researchers in drug discovery and development. A thorough understanding of its properties, reactivity, and safe handling procedures is crucial for its effective application in the laboratory.

References

-

PubChem. 3-Amino-2,4-dichlorophenol hydrochloride. [Link]

-

LookChem. Cas 101819-99-2,2,4-Dichloro-3-ethyl-6-aminophenol hydrochloride. [Link]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. CAS 61693-43-4: 2,4-Dichloro-3-aminophenol hydrochloride [cymitquimica.com]

- 3. lookchem.com [lookchem.com]

- 4. 3-Amino-2,4-dichlorophenol hydrochloride | C6H6Cl3NO | CID 19898117 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,4-Dichloro-3-aminophenol hydrochloride | 61693-43-4 [m.chemicalbook.com]

An In-Depth Technical Guide to the Physicochemical Characteristics of 2,4-Dichloro-3-aminophenol hydrochloride

Introduction

2,4-Dichloro-3-aminophenol hydrochloride (CAS No. 61693-43-4) is a substituted aromatic amine of significant interest in synthetic organic chemistry and drug development. It serves as a critical building block and intermediate in the synthesis of a variety of complex molecules, including, notably, aryl-pyrimidinyl ureas which have been investigated as potential FGFR tyrosine kinase inhibitors and antitumor agents.[1] Its unique substitution pattern—featuring a hydroxyl group, an amino group, and two chlorine atoms on a benzene ring—imparts specific reactivity and physicochemical properties that are crucial for its application in multi-step syntheses.

This technical guide provides an in-depth analysis of the core physical and chemical characteristics of 2,4-Dichloro-3-aminophenol hydrochloride. Designed for researchers, medicinal chemists, and process development scientists, this document moves beyond a simple recitation of data points. It offers insights into the causality behind analytical method development, discusses potential impurities based on synthetic pathways, and provides detailed, field-proven protocols for characterization. Our objective is to equip the scientific community with the foundational knowledge required for the effective handling, analysis, and application of this versatile chemical intermediate.

Section 1: Chemical Identity and Physicochemical Properties

A precise understanding of a compound's fundamental properties is the cornerstone of its effective use in research and development. These identifiers and characteristics dictate everything from reaction stoichiometry and solvent selection to purification strategies and long-term storage.

Chemical Identifiers

-

Chemical Name: 3-Amino-2,4-dichlorophenol hydrochloride

-

Synonyms: 2,4-Dichloro-3-aminophenol hydrochloride; Phenol, 3-amino-2,4-dichloro-, hydrochloride[2][3]

-

CAS Number: 61693-43-4[4]

-

Molecular Formula: C₆H₆Cl₃NO[4]

-

Molecular Weight: 214.48 g/mol [4]

-

Chemical Structure:

(Note: Image is a representation of the chemical structure.)

Physicochemical Data Summary

The physicochemical properties of 2,4-Dichloro-3-aminophenol hydrochloride are summarized in the table below. These parameters are critical for designing experimental conditions, including dissolution, reaction temperature, and extraction protocols.

| Property | Value / Description | Significance in Application | Source(s) |

| Appearance | White to off-white crystalline powder. | Indicates purity; color changes may suggest degradation or contamination. | [2] |

| Melting Point | 171 – 186 °C | Wide range suggests potential for impurities affecting lattice energy or decomposition during melting. Provides an upper limit for thermal processing. | [4] |

| Solubility | Good solubility in water. | Facilitates its use in aqueous reaction media and simplifies purification by aqueous extraction or recrystallization. | [3][5] |

| UV-Vis λmax | 209 nm, 293 nm (in solution) | Key parameters for quantitative analysis via UV-Vis spectrophotometry or for setting detection wavelengths in HPLC-UV analysis. | [4] |

| Purity (Typical) | ≥98% (Commercial Grade) | High purity is essential for its role as an intermediate to avoid side reactions and impurity carry-through in pharmaceutical synthesis. | [4] |

| Storage | Store at 2-8°C under an inert atmosphere. | Aminophenols are susceptible to oxidation. Cool, dry, and oxygen-free conditions are crucial to prevent degradation and maintain material integrity. |

A noteworthy point is the explicit statement by the European Commission's Scientific Committee on Consumer Products that detailed data on solubility and stability were not adequately reported in submissions they reviewed, highlighting a common challenge in working with specialized reagents.[4]

Section 2: Synthesis, Stability, and Impurity Profile

The purity of a chemical intermediate is intrinsically linked to its synthesis and stability. Understanding the manufacturing process allows scientists to anticipate likely impurities, which is a critical aspect of risk assessment and quality control in drug development.

Plausible Synthetic Pathway and Origin of Impurities

While multiple synthetic routes to substituted aminophenols exist, a common and logical approach for 2,4-Dichloro-3-aminophenol is the reduction of a nitrophenol precursor. This pathway is illustrative of the types of impurities that may be encountered. The key transformation is the reduction of 2,4-dichloro-3-nitrophenol.

The diagram below outlines this hypothetical synthesis and the points at which impurities may be introduced or formed.

Caption: Hypothetical synthesis of 2,4-Dichloro-3-aminophenol HCl and sources of potential impurities.

Causality of Impurity Formation:

-

Process-Related Impurities:

-

Starting Materials: Incomplete reaction can lead to the presence of the precursor, 2,4-dichloro-3-nitrophenol.[6]

-

Isomers: Poor regioselectivity during the chlorination of a phenol or aminophenol precursor can result in various positional isomers of the dichlorinated product.

-

By-products: Incomplete reduction of the nitro group may leave residual nitrophenol. The amino group itself can be subject to side reactions depending on the reagents used.

-

-

Degradation Impurities:

-

Oxidation: The aminophenol moiety is susceptible to oxidation, particularly when exposed to air, light, or certain metal ions. This can lead to the formation of colored polymeric impurities (aminophenoxazinones), which would be visually apparent as a darkening of the material.

-

Hydrolysis: While the core structure is stable, associated salts or esters in a formulation could be subject to hydrolysis.[7]

-

Stability and Storage

The stability of 2,4-Dichloro-3-aminophenol hydrochloride is paramount for ensuring reproducible experimental outcomes.

-

Mechanism of Instability: The primary degradation pathway is the oxidation of the aminophenol functional group. The electron-donating nature of both the amino and hydroxyl groups makes the aromatic ring highly activated and susceptible to oxidation, which can be catalyzed by light, heat, and trace metals.

-

Self-Validating Storage Protocol: To ensure the integrity of the compound, a strict storage protocol must be followed.

-

Procurement: Obtain the material from a reputable supplier with a certificate of analysis indicating high purity (e.g., >98%).

-

Environment: Upon receipt, immediately store the container in a refrigerator at 2-8°C.

-

Inert Atmosphere: Before sealing, flush the container headspace with an inert gas like argon or nitrogen to displace oxygen. This is the most critical step in preventing oxidative degradation.

-

Desiccation: Store the container within a desiccator to protect against atmospheric moisture, as the hydrochloride salt can be hygroscopic.

-

Light Protection: Use an amber vial or store the container in the dark to prevent photochemical degradation.

-

By adhering to this protocol, the material's purity is actively preserved, ensuring that its performance in subsequent reactions is not compromised by unknown degradation products.

Section 3: Analytical Characterization Workflow

A multi-technique approach is required for the comprehensive characterization of 2,4-Dichloro-3-aminophenol hydrochloride, confirming its identity, purity, and structural integrity. The identity of the compound has been previously confirmed by a suite of spectroscopic techniques including ¹H-NMR, ¹³C-NMR, and IR.[4]

Caption: A comprehensive analytical workflow for the characterization of the title compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC with UV detection is the gold standard for determining the purity of non-volatile organic compounds like this one. The method separates the main component from its process-related impurities and degradation products.

Expertise-Driven Method Development: The selection of HPLC parameters is dictated by the chemical nature of the analyte. As a polar, ionizable compound, a reversed-phase C18 or C8 column is appropriate. The mobile phase must contain an aqueous component with a buffer to control the ionization state of the amine and phenol groups, ensuring consistent retention times. An organic modifier like acetonitrile or methanol is used to elute the compound from the column.

Step-by-Step Protocol for HPLC Purity Analysis:

-

Instrumentation: An HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase Preparation:

-

Solvent A: Prepare a 20 mM potassium phosphate buffer and adjust the pH to 3.0 with phosphoric acid. This low pH ensures the amino group is protonated (acting as a cation), leading to sharp peak shapes.

-

Solvent B: Acetonitrile.

-

-

Chromatographic Conditions:

-

Elution: Isocratic or gradient. An isocratic method with 70% Solvent A and 30% Solvent B is a good starting point.[8]

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C. Maintaining a constant temperature is crucial for reproducible retention times.

-

Detection Wavelength: 293 nm, corresponding to one of the compound's absorption maxima, to maximize sensitivity for the main peak and related impurities.[4]

-

Injection Volume: 10 µL.

-

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of 2,4-Dichloro-3-aminophenol hydrochloride into a 100 mL volumetric flask.

-

Dissolve and dilute to volume with a 50:50 mixture of water and acetonitrile to create a 0.1 mg/mL stock solution. This ensures solubility and compatibility with the mobile phase.

-

-

Analysis and Interpretation:

-

Inject the sample and record the chromatogram.

-

Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks detected. A purity of ≥98% is typically expected.

-

Spectroscopic Characterization Protocols

3.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Principle: ¹H and ¹³C NMR provide the definitive structural confirmation by mapping the hydrogen and carbon skeletons of the molecule.

-

Sample Preparation: Dissolve ~5-10 mg of the compound in 0.7 mL of a deuterated solvent such as DMSO-d₆ or D₂O. DMSO-d₆ is often preferred as it can solubilize a wide range of polar compounds and its residual solvent peak does not typically interfere with aromatic signals.

-

¹H NMR Analysis: The spectrum is expected to show distinct signals in the aromatic region corresponding to the two protons on the benzene ring. The amino (NH₃⁺) and hydroxyl (OH) protons will appear as broad signals whose chemical shifts are concentration and temperature-dependent.

-

¹³C NMR Analysis: The spectrum will show six distinct signals for the six carbons of the benzene ring, with their chemical shifts influenced by the attached substituents (Cl, OH, NH₃⁺).

3.2.2 Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Principle: FT-IR identifies the functional groups present in the molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk. Alternatively, analyze the neat powder using an Attenuated Total Reflectance (ATR) accessory.

-

Expected Absorptions:

-

O-H Stretch: A broad band around 3200-3400 cm⁻¹, characteristic of the phenolic hydroxyl group.

-

N-H Stretch: A broad, complex band from ~2500-3100 cm⁻¹ is expected for the ammonium (R-NH₃⁺) group of the hydrochloride salt.

-

C=C Stretch: Aromatic ring stretches typically appear in the 1450-1600 cm⁻¹ region.

-

C-Cl Stretch: Strong absorptions in the fingerprint region, typically around 700-850 cm⁻¹.

-

Section 4: Safety and Handling

Proper handling of 2,4-Dichloro-3-aminophenol hydrochloride is essential to ensure laboratory safety. The compound is classified with specific hazards that necessitate the use of appropriate personal protective equipment (PPE) and engineering controls.

| Hazard Class | GHS Code | Description |

| Acute Toxicity, Oral | H302 | Harmful if swallowed. |

| Skin Irritation | H315 | Causes skin irritation. |

| Eye Irritation | H319 | Causes serious eye irritation. |

| Specific target organ toxicity | H335 | May cause respiratory irritation. |

Mandatory Handling Procedures:

-

Engineering Controls: Always handle the solid material inside a certified chemical fume hood to prevent inhalation of the powder.

-

Personal Protective Equipment (PPE):

-

Gloves: Wear nitrile or neoprene gloves to prevent skin contact.

-

Eye Protection: Use chemical safety goggles or a face shield.

-

Lab Coat: A standard lab coat is required to protect clothing and skin.

-

-

Spill Response: In case of a spill, cordon off the area. Carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for hazardous waste disposal. Clean the area with an appropriate solvent and decontaminate surfaces.

Conclusion

2,4-Dichloro-3-aminophenol hydrochloride is a valuable chemical intermediate whose effective use is predicated on a thorough understanding of its physical and chemical properties. This guide has detailed its key characteristics, from its fundamental physicochemical data to the analytical methodologies required for its characterization. By appreciating the nuances of its synthesis, potential impurity profile, and stability, researchers can mitigate risks associated with quality and ensure the integrity of their scientific endeavors. The protocols and insights provided herein are intended to serve as a robust foundation for the safe and effective application of this compound in the advancement of chemical and pharmaceutical research.

References

-

Scientific Committee on Consumer Products (SCCP). (2007). Opinion on 3-amino-2,4-dichlorophenol HCl (A43). European Commission. [Link]

- U.S. Patent No. US4402699A. (1983). Coupler components for the oxidation of hair dyes and their use, as well as hair dyeing agents containing them.

- U.S. Patent No. US8552002B2. (2013). Compounds and compositions as protein kinase inhibitors.

-

PrepChem.com. (n.d.). A. Preparation of 2,4-Dichloro-6-aminophenol. Retrieved January 8, 2026, from [Link]

-

Waterman, K. C. (2010). Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. [Link]

-

ResearchGate. (2022). HPLC chromatogram of 4-aminophenol (10 μg/mL, tR: 1.728 min)... [Figure]. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column | SIELC Technologies [sielc.com]

- 3. US4402699A - Coupler components for the oxidation of hair dyes and their use, as well as hair dyeing agents containing them - Google Patents [patents.google.com]

- 4. ec.europa.eu [ec.europa.eu]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. prepchem.com [prepchem.com]

- 7. pharmaceutical-journal.com [pharmaceutical-journal.com]

- 8. researchgate.net [researchgate.net]

In-Depth Technical Guide: Solubility of 2,4-Dichloro-3-aminophenol Hydrochloride in Organic Solvents

Introduction

2,4-Dichloro-3-aminophenol hydrochloride is a substituted aromatic compound of significant interest in synthetic chemistry, serving as a crucial intermediate in the manufacturing of pharmaceuticals and other specialty chemicals. Its chemical structure, featuring a phenol, an aniline, and two chlorine atoms, imparts a unique combination of polarity, hydrogen bonding capabilities, and steric hindrance. As a hydrochloride salt, its solubility is markedly different from its free base form, a critical consideration for its use in reaction chemistry, purification, and formulation.

This technical guide provides a comprehensive overview of the solubility of 2,4-Dichloro-3-aminophenol hydrochloride in various organic solvents. The information presented herein is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies for solubility determination.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₆Cl₃NO | |

| Molecular Weight | 214.48 g/mol | |

| Appearance | Off-white to beige crystalline powder | |

| Melting Point | 225-230 °C (decomposes) | |

| Water Solubility | Soluble |

Note: Quantitative solubility data in organic solvents is not widely published in standard databases. The information presented in this guide is a synthesis of available data, theoretical principles, and recommended experimental procedures.

Theoretical Framework for Solubility

The solubility of 2,4-Dichloro-3-aminophenol hydrochloride is governed by the principle of "like dissolves like," which is a function of intermolecular forces. As a salt, its solubility is primarily driven by its ionic character. The protonated amine (ammonium) and the chloride ion can engage in strong ion-dipole interactions with polar solvents.

-

Polar Protic Solvents (e.g., alcohols, water): These solvents are generally effective at solvating both the cation (the protonated aminophenol) and the anion (chloride). The hydroxyl groups of alcohols can act as hydrogen bond donors to the chloride ion and as hydrogen bond acceptors from the ammonium and hydroxyl groups of the cation.

-

Polar Aprotic Solvents (e.g., acetone, DMSO, DMF): These solvents possess a dipole moment and can solvate ions, but they lack a hydrogen bond-donating group. Their ability to solvate the chloride ion is less effective than that of protic solvents. However, the polar nature of these solvents can still facilitate the dissolution of the salt.

-

Nonpolar Solvents (e.g., hexane, toluene): These solvents lack a significant dipole moment and cannot effectively solvate the ions of the salt. Consequently, the solubility of 2,4-Dichloro-3-aminophenol hydrochloride in nonpolar solvents is expected to be very low.

Solubility Profile in Common Organic Solvents

While precise quantitative data is scarce, a qualitative and semi-quantitative solubility profile can be constructed based on the principles outlined above and information from safety data sheets.

| Solvent Class | Solvent Example | Expected Solubility | Rationale |

| Alcohols | Methanol, Ethanol | High | Strong hydrogen bonding and polarity favor solvation of the ionic compound. |

| Ketones | Acetone | Moderate | Polar aprotic nature allows for some ion-dipole interactions, but less effective than alcohols. |

| Ethers | Diethyl ether, THF | Low | Lower polarity and weaker interactions compared to ketones. |

| Halogenated | Dichloromethane | Low | Although polar, the ability to solvate ions is limited. |

| Hydrocarbons | Hexane, Toluene | Very Low/Insoluble | Nonpolar nature prevents effective solvation of the salt. |

| Amides | Dimethylformamide (DMF) | High | Highly polar aprotic solvent with a strong ability to solvate cations. |

| Sulfoxides | Dimethyl sulfoxide (DMSO) | High | Highly polar aprotic solvent, excellent at solvating both cations and anions. |

Experimental Protocol for Solubility Determination

The following is a detailed, step-by-step methodology for the experimental determination of the solubility of 2,4-Dichloro-3-aminophenol hydrochloride. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Objective:

To quantitatively determine the solubility of 2,4-Dichloro-3-aminophenol hydrochloride in a selected organic solvent at a specific temperature.

Materials:

-

2,4-Dichloro-3-aminophenol hydrochloride

-

Selected organic solvent (HPLC grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker/incubator

-

Syringe filters (0.45 µm, PTFE or other solvent-compatible membrane)

-

Syringes

-

Volumetric flasks

-

HPLC or UV-Vis spectrophotometer

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of 2,4-Dichloro-3-aminophenol hydrochloride to a series of vials. The excess solid is crucial to ensure that equilibrium is reached and the solution is saturated.

-

Add a known volume of the selected organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker/incubator set to the desired temperature (e.g., 25 °C).

-

Allow the samples to equilibrate for a sufficient period (e.g., 24-48 hours). The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the solution through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles. This step is critical to avoid overestimation of the solubility.

-

-

Analysis:

-

Accurately weigh the vial containing the filtered solution to determine the mass of the solution.

-

Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the compound.

-

Once the solvent is completely removed, weigh the vial again to determine the mass of the dissolved solid.

-

The solubility can then be calculated in terms of g/100g of solvent or other desired units.

-

-

Alternative Analysis (HPLC/UV-Vis):

-

Alternatively, the concentration of the filtered solution can be determined using a pre-calibrated HPLC or UV-Vis spectrophotometer.

-

A known volume of the filtered saturated solution is diluted with a suitable solvent to a concentration that falls within the linear range of the calibration curve.

-

The concentration of the diluted sample is measured, and the original concentration of the saturated solution is calculated by accounting for the dilution factor.

-

Data Presentation:

The results should be presented in a clear and organized table, as shown below:

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Method |

| Methanol | 25 | Experimental Value | Gravimetric |

| Ethanol | 25 | Experimental Value | HPLC |

| Acetone | 25 | Experimental Value | Gravimetric |

| Dichloromethane | 25 | Experimental Value | HPLC |

Visualizing the Experimental Workflow

Caption: Experimental workflow for determining the solubility of a solid compound.

Factors Influencing Solubility

-

Temperature: The solubility of most solids in liquids increases with temperature. This is because the dissolution process is often endothermic, meaning it absorbs heat. According to Le Chatelier's principle, increasing the temperature will shift the equilibrium towards the dissolution of more solid.

-

pH: For a compound like 2,4-Dichloro-3-aminophenol hydrochloride, the pH of the solution can have a significant impact on its solubility, particularly in aqueous or mixed aqueous-organic systems. The hydrochloride salt is the protonated form of the amine. If the pH of the solution is raised, the amine will be deprotonated, forming the free base. The free base is less polar than the salt and will have a different solubility profile, generally being less soluble in polar solvents and more soluble in nonpolar solvents.

-

Presence of Other Solutes: The presence of other solutes can affect the solubility through common ion effects or changes in the overall polarity of the solvent system.

Conclusion

The solubility of 2,4-Dichloro-3-aminophenol hydrochloride is a critical parameter for its effective use in chemical synthesis and pharmaceutical applications. As a hydrochloride salt, it exhibits high solubility in polar protic solvents like alcohols and moderate to high solubility in polar aprotic solvents such as DMF and DMSO. Its solubility is expected to be low in nonpolar organic solvents. Due to the limited availability of published quantitative data, experimental determination of solubility using a robust and well-validated protocol is highly recommended for any specific application. The methodology provided in this guide serves as a reliable starting point for such investigations.

References

-

PubChem, National Center for Biotechnology Information. 2,4-dichloro-3-aminophenol hydrochloride. [Link]

A Technical Guide to the Spectral Analysis of 2,4-Dichloro-3-aminophenol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichloro-3-aminophenol hydrochloride is a substituted aromatic compound with significant potential in synthetic organic chemistry, particularly as a building block in the development of novel pharmaceutical agents.[1][2] Its utility in the synthesis of targeted therapies, such as Fibroblast Growth Factor Receptor (FGFR) tyrosine kinase inhibitors, underscores the importance of unambiguous structural characterization.[1] This in-depth technical guide provides a comprehensive analysis of the spectral data for 2,4-Dichloro-3-aminophenol hydrochloride, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). As experimental spectra for this specific compound are not widely published, this guide leverages established principles of spectroscopy and comparative data from structurally related analogs to provide a robust interpretation of its spectral features.

This guide is designed to serve as a valuable resource for researchers by not only presenting the expected spectral data but also by elucidating the underlying principles that govern the interaction of the molecule with different spectroscopic techniques. By understanding the causality behind the spectral observations, scientists can gain deeper insights into the molecular structure and reactivity of this important synthetic intermediate.

Molecular Structure and Spectroscopic Overview

The molecular structure of 2,4-Dichloro-3-aminophenol hydrochloride forms the basis for interpreting its spectral data. The molecule consists of a phenol ring substituted with two chlorine atoms, an amino group, and is present as a hydrochloride salt. This arrangement of functional groups and substituents gives rise to a unique spectroscopic fingerprint.

Molecular Structure of 2,4-Dichloro-3-aminophenol Hydrochloride

Caption: 2D structure of 2,4-Dichloro-3-aminophenol Hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 2,4-Dichloro-3-aminophenol hydrochloride, both ¹H and ¹³C NMR will provide key information about the substitution pattern on the aromatic ring.

¹H NMR Spectroscopy

Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.0-7.5 | d | 1H | Ar-H |

| ~6.8-7.2 | d | 1H | Ar-H |

| Broad | s | 3H | -NH₃⁺ |

| Broad | s | 1H | -OH |

Interpretation and Rationale